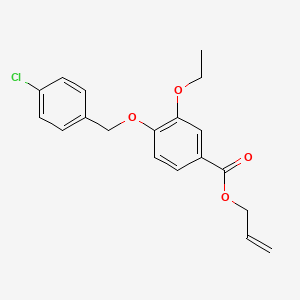

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a chlorobenzyl group, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the reaction between 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid in the presence of a base such as sodium hydride can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The chlorobenzyl group can be reduced to a benzyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzoic acid

- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoate

- 4-((4-Chlorobenzyl)oxy)-3-propoxybenzoate

Uniqueness

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of the allyl group, which imparts specific reactivity and potential biological activity. The combination of the chlorobenzyl and ethoxy groups further enhances its chemical properties, making it a versatile compound for various applications.

Biological Activity

Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include an allyl group, a chlorobenzyl moiety, and an ethoxybenzoate structure. These features contribute to its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds structurally related to this compound. For instance, 4-Allylbenzene-1,2-diol , a related compound, showed significant antibacterial activity against several plant pathogens with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. The protective efficacy against Xanthomonas oryzae reached 72.73% at 4 MIC levels .

| Pathogen | MIC (μmol/L) | Inhibition Rate (%) |

|---|---|---|

| Xanthomonas oryzae | 333.75 - 1335 | 72.73 (at 4 MIC) |

| Xanthomonas campestris | Not specified | >94 (at 500 μmol/L) |

This suggests that similar compounds may also exhibit significant antibacterial properties.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies focused on its ability to inhibit specific kinases associated with cancer proliferation. For example, compounds that inhibit anaplastic lymphoma kinase (ALK) have shown promise in treating non-small cell lung cancer (NSCLC). These inhibitors can disrupt multiple signaling pathways critical for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Membrane Integrity Disruption : Similar compounds have been shown to damage bacterial cell membranes, leading to increased permeability and cell death .

- Biofilm Formation Prevention : There is evidence that related compounds can inhibit biofilm formation in pathogens, which is crucial for their virulence.

Case Studies

A notable study investigated the in vivo effectiveness of a structurally similar compound against Xanthomonas oryzae. The results indicated a strong protective effect when administered at high concentrations, outperforming traditional treatments like kasugamycin . This highlights the potential for this compound in agricultural applications as well as in clinical settings.

Properties

Molecular Formula |

C19H19ClO4 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

prop-2-enyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |

InChI |

InChI=1S/C19H19ClO4/c1-3-11-23-19(21)15-7-10-17(18(12-15)22-4-2)24-13-14-5-8-16(20)9-6-14/h3,5-10,12H,1,4,11,13H2,2H3 |

InChI Key |

JLJHRTCITGRMMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.